molecular formula C13H12ClF3N4O B2965749 1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448059-72-0

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2965749
M. Wt: 332.71
InChI Key: NKHAAJAFRHDNPI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the development and function of B cells, and its inhibition has been shown to be effective in treating various B cell-mediated diseases.

Scientific Research Applications

Antifungal and Antibacterial Activity

Compounds similar to "1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea" have been synthesized and evaluated for their antifungal and antibacterial properties. In one study, a series of derivatives were synthesized and exhibited significant antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Rheology and Morphology of Hydrogels

The ability of pyrazole derivatives to form hydrogels at specific pH levels has been studied, with findings indicating that the morphology and rheology of these gels can be adjusted by altering the anion identity. This property provides a novel way to tune the physical characteristics of hydrogels for various applications (Lloyd & Steed, 2011).

Potential Anticancer Agents

Another significant area of research involves the synthesis and evaluation of pyrazole compounds for their anticancer potential. Through various analyses, including docking studies, certain derivatives have been proposed as potential anticancer agents, highlighting the versatility of these compounds in medical research (Thomas et al., 2019).

Insecticidal Activity

Research into the insecticidal properties of urea derivatives, including those with chloro- and fluoro-substituted phenyl groups, has demonstrated that these compounds can interfere with cuticle deposition in insects, presenting a novel mode of action for pest control (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Urea derivatives have also been evaluated for their corrosion inhibition performance on mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, providing insights into their potential applications in protecting metals from corrosion (Mistry et al., 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O/c14-9-3-1-2-4-10(9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAAJAFRHDNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

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